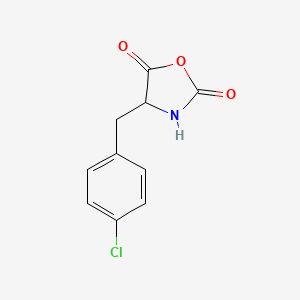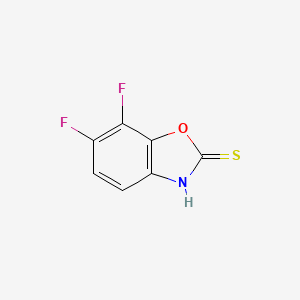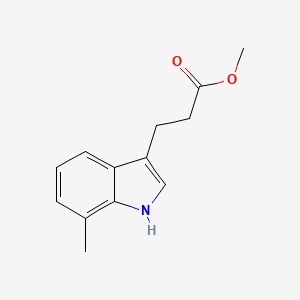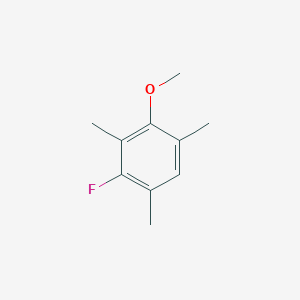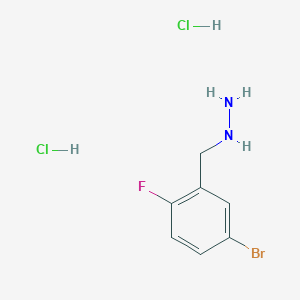
(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10BrCl2FN2 and a molecular weight of 291.98 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized to form corresponding azo compounds or reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzyl derivatives.
Oxidation Reactions: Formation of azo compounds.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluorobenzyl)amine
- (5-Bromo-2-fluorobenzyl)alcohol
- (5-Bromo-2-fluorobenzyl)chloride
Uniqueness
(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and interaction with other molecules. The hydrazine group also provides a versatile functional group for further chemical modifications .
Properties
Molecular Formula |
C7H10BrCl2FN2 |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrFN2.2ClH/c8-6-1-2-7(9)5(3-6)4-11-10;;/h1-3,11H,4,10H2;2*1H |
InChI Key |
GVEQJINMUMTTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11719768.png)
![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
![Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate](/img/structure/B11719781.png)
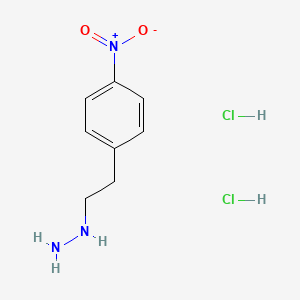
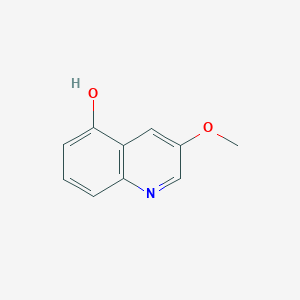
![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)
![tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B11719805.png)

